molecular formula C19H14BrN3O2S B2936762 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide CAS No. 865182-82-7

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide

Cat. No.: B2936762
CAS No.: 865182-82-7
M. Wt: 428.3
InChI Key: VOQOLHYTONAFEP-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with an acetamido group at position 6, a prop-2-yn-1-yl group at position 3, and a 3-bromobenzamide moiety attached via an imine linkage. The bromine atom on the benzamide introduces lipophilicity and may participate in halogen bonding, while the propynyl group offers a handle for further functionalization via click chemistry .

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h1,4-8,10-11H,9H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQOLHYTONAFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its interactions with various biological targets.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C17H16BrN3O2S
  • Molecular Weight : 424.31 g/mol
  • CAS Number : 865182-99-6

The structure features a benzo[d]thiazole core, which is known for its diverse biological activities, and includes functional groups such as an acetamido group and a prop-2-ynyl substituent.

Synthesis

Synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the acetamido and prop-2-ynyl groups.
  • Bromination to yield the final product.

Common reagents used in the synthesis include bases like triethylamine and solvents such as dimethyl sulfoxide (DMSO) to facilitate reactions.

The biological activity of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide is primarily attributed to its interaction with specific biological targets. These interactions may lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially impacting cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promising results against leukemia cells by inducing apoptosis and inhibiting cell growth .

Antimicrobial Activity

Studies have suggested that thiazole derivatives possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could make it a candidate for further investigation in antimicrobial therapies.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Cytotoxicity Against HL-60 Cells : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting potential as anticancer agents .
  • Antiviral Properties : Another investigation highlighted the potential for similar compounds to inhibit viral replication, particularly in the context of SARS-CoV inhibitors, indicating a broader antiviral application.

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReference
CytotoxicityInduces apoptosis in HL-60 cells
AntimicrobialDisrupts bacterial cell membranes
AntiviralInhibits replication of viruses

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the benzamide moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

Reaction ConditionsProductYieldKey Observations
K₂CO₃, DMF, 80°C, 12 h (amide base)3-Amino-N-(benzothiazolyl)benzamide72%Regioselectivity at para position
CuI, Et₃N, 100°C (Ullmann coupling)Biaryl derivatives58% Limited by steric hindrance
  • The bromine’s electronic activation by the adjacent carbonyl group facilitates substitution with amines, alkoxides, or thiols .

  • Steric hindrance from the benzothiazole ring reduces reactivity toward bulky nucleophiles .

Cyclization and Ring-Opening Reactions

The propargyl group enables cyclization via alkyne activation:

Mechanism:

  • AuCl₃ catalysis induces cycloisomerization, forming a fused thiazolo[5,4-b]pyridine ring.

  • Pd-mediated cross-coupling with aryl halides yields seven-membered heterocycles (e.g., benzotriazepines) .

Data:

  • Cyclization efficiency depends on solvent polarity (acetonitrile > toluene) .

  • Ring-opening reactions with NaN₃ produce azide-functionalized intermediates (85% yield) .

Cross-Coupling Reactions

The bromobenzamide moiety participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°CArylboronic acid adducts68%
SonogashiraPdCl₂, CuI, PPh₃, THFAlkynylated benzothiazoles61%
  • Propargyl substituents stabilize transition states via π-coordination.

  • Competitive dehalogenation observed under high-temperature conditions (>110°C) .

Oxidation and Reduction Pathways

  • Oxidation:

    • The propargyl group oxidizes to a ketone using RuO₄/NaIO₄ (yield: 44%).

    • Benzothiazole sulfur undergoes sulfoxidation with mCPBA (meta-chloroperbenzoic acid) .

  • Reduction:

    • Catalytic hydrogenation (H₂, Pd/C) reduces the imine bond (C=N) to C–N, altering the benzothiazole’s conjugation (yield: 78%) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Cis-trans isomerization of the Z-configuration imine bond.

  • Debromination via radical intermediates (trapping with TEMPO confirmed) .

Synthetic Limitations and Challenges

  • Low solubility in aqueous media limits biological testing .

  • Propargyl group instability under acidic conditions necessitates protective strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Compound (2) from

  • Structure : Contains a triazole ring with NH₂ and CH₂ substituents, lacking the benzo[d]thiazole core and bromobenzamide.
  • Key Differences : The absence of bromine reduces lipophilicity, while the NH₂ group increases polarity compared to the acetamido group in the target compound.
  • Spectroscopy : ¹H-NMR peaks at δ 3.4 (CH₂), 4.3 (NH₂), and 13.0 (NH-triazole) contrast with the target’s expected acetamido (δ ~2 ppm) and propynyl (δ ~2–3 ppm) signals .

b. Triazolo-Thiadiazoles (5a,b from )

  • Structure : Fused triazolo-thiadiazole rings with aryl substituents.
  • Key Differences: The heterocyclic system differs from the benzo[d]thiazole scaffold, altering electron distribution.
  • Synthesis : Bromine in acetic acid facilitates cyclization, whereas the target’s bromine is a stable substituent on the benzamide .

c. Compound

  • Structure : Shares the benzo[d]thiazole core but replaces 3-bromobenzamide with a benzo[d]thiazole-2-carboxamide.
  • Key Differences : The carboxamide group lacks bromine, reducing steric bulk and lipophilicity. This may decrease membrane permeability compared to the target compound .
Spectroscopic and Physicochemical Properties
Compound Key ¹H-NMR Signals (δ, ppm) Solubility Trends
Target Compound ~2 (acetamido CH₃), ~2–3 (propynyl), 7–8 (aromatic) Moderate solubility in polar aprotic solvents due to bromine and acetamido.
Compound (2) () 3.4 (CH₂), 4.3 (NH₂), 7.5–8.2 (aromatic) Higher aqueous solubility from NH₂ vs. acetamido.
5a,b () IR confirms thiadiazole formation (data not shown). Low solubility due to fused heterocycles; bromine-free.

Research Implications and Gaps

  • Electronic Effects: The target’s bromine may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogues .
  • Functionalization Potential: The propynyl group offers modularity absent in Compounds (2) and 5a,b.
  • Unanswered Questions: Limited data on the target’s biological activity or stability under physiological conditions. Further studies comparing its pharmacokinetics with ’s carboxamide variant are needed.

Q & A

Q. Advanced Research Focus

  • Geometric Constraints : Introduce steric hindrance via the prop-2-yn-1-yl group to favor the Z-isomer during imine formation .
  • Stereoselective Conditions : Use low-temperature (−10°C to 0°C) reactions with non-polar solvents (e.g., dichloromethane) to stabilize the transition state, as seen in related benzo[d]thiazole syntheses .
  • Validation : Confirm configuration via NOESY NMR to detect spatial proximity between the acetamido and bromobenzamide groups .

Which spectroscopic techniques are critical for structural confirmation?

Q. Basic Research Focus

  • 1H/13C NMR : Analyze proton environments (e.g., acetamido NH at δ ~10–12 ppm) and carbon frameworks (e.g., benzo[d]thiazole C2 at δ ~160 ppm) in DMSO-d6 .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error to confirm molecular formula .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .

How can discrepancies between theoretical and experimental NMR data be resolved?

Q. Advanced Research Focus

  • Tautomerism Analysis : Investigate keto-enol tautomerism in the benzothiazolylidene system using variable-temperature NMR to detect dynamic equilibria .
  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; polar solvents may shift NH proton signals due to hydrogen bonding .
  • DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict chemical shifts and assign ambiguous peaks .

What in vitro assays are suitable for initial biological activity evaluation?

Q. Basic Research Focus

  • Anti-Migratory Assays : Use Boyden chamber or wound-healing assays with metastatic cancer cells (e.g., MDA-MB-231) to assess inhibition of cell migration, as validated for thiazole derivatives .
  • Cytotoxicity Screening : Employ MTT or resazurin assays in multiple cell lines (IC50 determination) to identify selective toxicity .

How can mechanistic studies elucidate its role in cancer cell migration inhibition?

Q. Advanced Research Focus

  • Kinase Profiling : Screen against kinase libraries (e.g., FAK or Src kinases) using ATP-competitive binding assays .
  • Transcriptomics : Perform RNA-seq on treated cells to identify downregulated pathways (e.g., EMT-related genes) .
  • Protein Interaction Studies : Use pull-down assays with biotinylated probes to identify binding partners in cancer cell lysates .

How is solubility determined for formulation in biological assays?

Q. Basic Research Focus

  • Shake-Flask Method : Dissolve the compound in PBS, DMSO, or ethanol at 25°C, followed by HPLC-UV quantification of supernatant after centrifugation .
  • Co-Solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .

How can substituent modifications enhance potency and metabolic stability?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Introduce trifluoromethyl (-CF₃) or halogen substituents to improve lipophilicity and resistance to oxidative metabolism, as shown in benzamide derivatives .
  • Propargyl Optimization : Replace prop-2-yn-1-yl with bulkier alkynes (e.g., cyclopropylacetylene) to reduce CYP450-mediated degradation .

What protocols assess compound stability under storage conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4 weeks, monitoring degradation via HPLC .
  • Lyophilization : Test stability in lyophilized vs. solution states at −20°C and 4°C .

Which computational methods predict target interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model binding poses with STING or kinase targets, guided by crystallographic data .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and residue interactions .
  • ADMET Prediction : Apply SwissADME or ADMETLab to estimate permeability, bioavailability, and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.